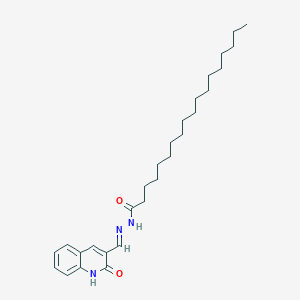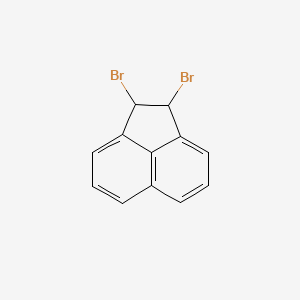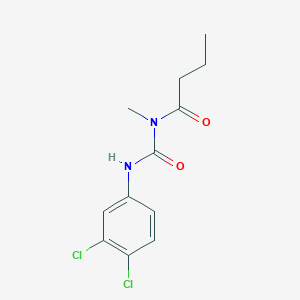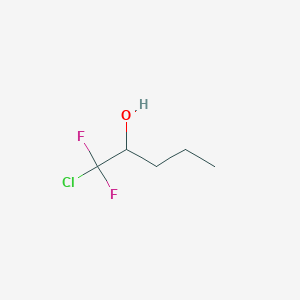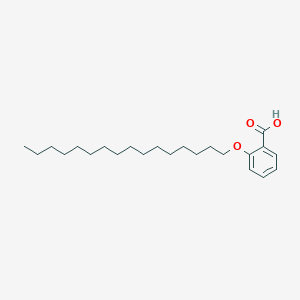
4',4'''-(Trimethylenedioxy)diacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’‘’-(Trimethylenedioxy)diacetanilide is an organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.398 g/mol . This compound is characterized by the presence of two acetanilide groups connected by a trimethylenedioxy bridge. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Trimethylenedioxy)diacetanilide typically involves the reaction of acetanilide derivatives with a trimethylenedioxy bridging agent. One common method includes:
Starting Materials: Acetanilide and trimethylenedioxy compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the trimethylenedioxy bridge.
Procedure: The acetanilide derivatives are dissolved in an appropriate solvent (e.g., ethanol or methanol), and the trimethylenedioxy compound is added slowly. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘’-(Trimethylenedioxy)diacetanilide may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’‘’-(Trimethylenedioxy)diacetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetanilide groups, where halogenating agents like thionyl chloride can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
4’,4’‘’-(Trimethylenedioxy)diacetanilide is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’,4’‘’-(Trimethylenedioxy)diacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylenedioxy bridge allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’,4’‘’-(Tetramethylenedioxy)diacetanilide
- 4’,4’‘’-(Hexamethylenedioxy)diacetanilide
- 4’,4’‘’-(Decamethylenedioxy)diacetanilide
Uniqueness
4’,4’‘’-(Trimethylenedioxy)diacetanilide is unique due to its specific trimethylenedioxy bridge, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51515-51-6 |
|---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[4-[3-(4-acetamidophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-14(22)20-16-4-8-18(9-5-16)24-12-3-13-25-19-10-6-17(7-11-19)21-15(2)23/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
GQLHHLBGKVCSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


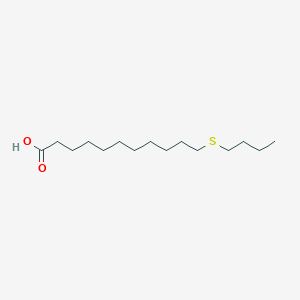
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
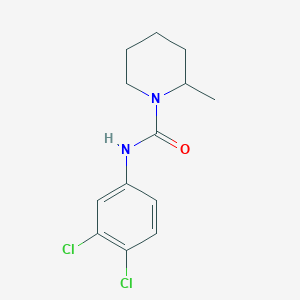
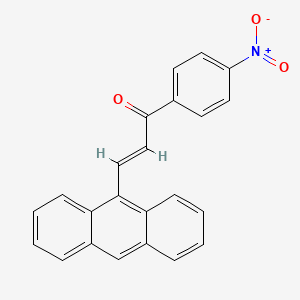
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)
